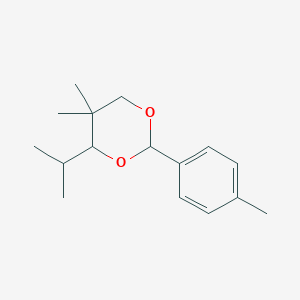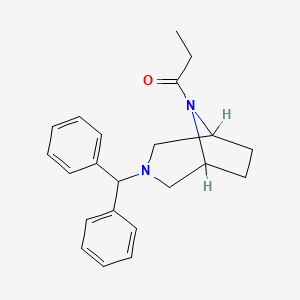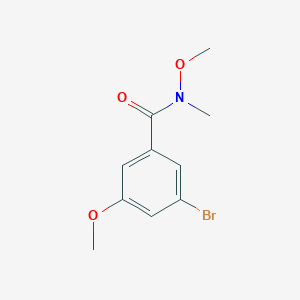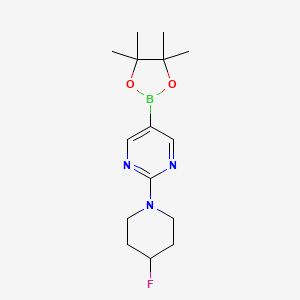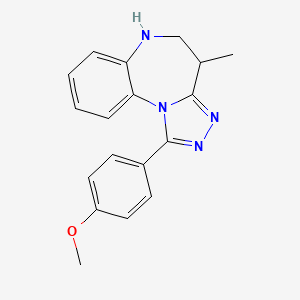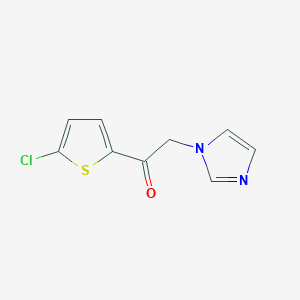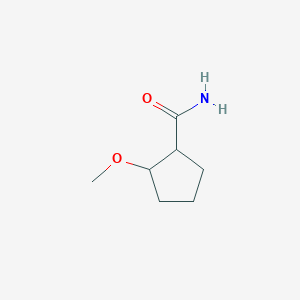
(R)-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate is a chiral compound with a pyrrolidine ring substituted with a benzyl group and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, using catalysts like iridium or rhodium.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides and suitable bases.
Esterification: The final step involves the esterification of the pyrrolidine derivative with ethyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of ®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Benzyl halides, ethyl acetate, suitable bases or acids.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-(1-Benzylpyrrolidin-3-yl)acetamide
- 1-Benzylpyrrolidin-3-yl-methanol
- ®-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
Uniqueness
®-ethyl 2-(1-benzylpyrrolidin-3-yl)acetate is unique due to its specific ester moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
ethyl 2-[(3R)-1-benzylpyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1 |
Clave InChI |
ULRZIHFFTUGEJT-CQSZACIVSA-N |
SMILES isomérico |
CCOC(=O)C[C@H]1CCN(C1)CC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)CC1CCN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


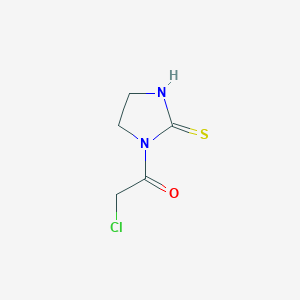
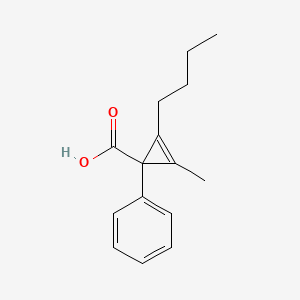
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
